molecular formula C7H3KN2O3S B6187518 potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate CAS No. 1644298-56-5

potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B6187518
CAS RN: 1644298-56-5
M. Wt: 234.3
InChI Key:
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Description

Potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate (POTC) is a versatile organic compound with a wide range of applications in synthetic and medicinal chemistry. It has a unique structure, consisting of a thiophen ring, an oxadiazole ring, and a carboxylate group. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and laboratory experiments.

Scientific Research Applications

Potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and laboratory experiments. In medicinal chemistry, this compound has been used to synthesize a variety of novel compounds, such as inhibitors of protein kinases, acetylcholinesterase inhibitors, and inhibitors of phospholipase A2. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of a variety of organic compounds, including heterocycles, amino acids, and peptides. In laboratory experiments, this compound has been used as a model compound for the study of reaction mechanisms and the development of new synthetic methods.

Mechanism of Action

The mechanism of action of potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate is not yet fully understood. However, it is believed that the thiophen ring of this compound acts as an electron-withdrawing group, while the oxadiazole ring acts as an electron-donating group. This combination of electron-withdrawing and electron-donating groups results in a highly reactive compound that can undergo a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including protein kinases and phospholipase A2. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate for laboratory experiments is its versatility. This compound can be used as a reagent for the synthesis of a variety of organic compounds, and it can also be used as a model compound for the study of reaction mechanisms and the development of new synthetic methods. However, one of the main limitations of this compound is its potential toxicity. This compound should be handled with care and only in a well-ventilated area.

Future Directions

The potential applications of potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate are vast and varied. In the future, this compound could be used to develop novel therapeutic agents, such as inhibitors of protein kinases and phospholipase A2. In addition, this compound could be used to develop new synthetic methods and to study reaction mechanisms. Finally, this compound could be used to synthesize a variety of organic compounds, such as heterocycles, amino acids, and peptides.

Synthesis Methods

Potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate can be synthesized through a variety of methods, including a one-pot reaction, a three-component reaction, and a two-step reaction. The one-pot reaction involves the condensation of thiophen-2-ylacetic acid, 1,3,4-oxadiazole, and potassium carbonate in the presence of anhydrous sodium acetate. The three-component reaction involves the reaction of thiophen-2-ylacetic acid, 1,3,4-oxadiazole, and potassium carbonate in the presence of anhydrous sodium acetate and a base. The two-step reaction involves the reaction of thiophen-2-ylacetic acid, 1,3,4-oxadiazole, and potassium carbonate in the presence of anhydrous sodium acetate, followed by the addition of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylic acid. This acid is then reacted with potassium hydroxide to form the potassium salt of the compound.", "Starting Materials": [ "Thiophene-2-carboxylic acid", "Hydrazine hydrate", "Potassium hydroxide" ], "Reaction": [ "Step 1: Thiophene-2-carboxylic acid is reacted with hydrazine hydrate in the presence of a catalyst to form 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylic acid.", "Step 2: The resulting acid is then reacted with potassium hydroxide to form the potassium salt of the compound." ] }

CAS RN

1644298-56-5

Molecular Formula

C7H3KN2O3S

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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